METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE
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Overview
Description
Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chlorinated aromatic ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE typically involves multiple steps. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the pyrazole moiety through a condensation reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrazole moiety to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- 1-Methylethyl 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
Uniqueness
Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its combination of a chlorinated aromatic ring and a pyrazole moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9g/mol |
IUPAC Name |
methyl 2-chloro-5-[[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H20ClN3O3/c1-12-5-8-19(13(2)9-12)25-20(26)17(14(3)24-25)11-23-15-6-7-18(22)16(10-15)21(27)28-4/h5-11,24H,1-4H3 |
InChI Key |
YIKBDMIESBWFEK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
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